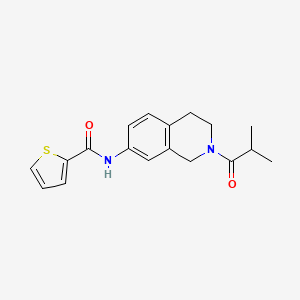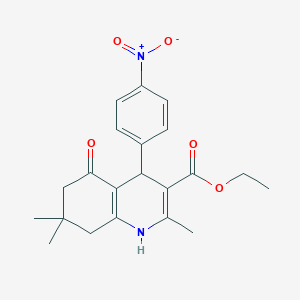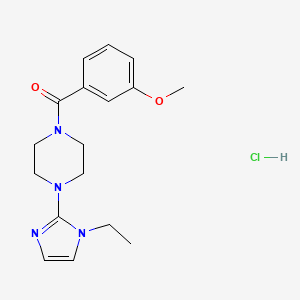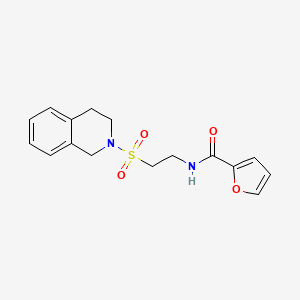
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea, also known as DPTU, is a synthetic compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea is not fully understood. However, it has been suggested that 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea exerts its biological activities through the inhibition of various enzymes and proteins, such as acetylcholinesterase, α-glucosidase, and topoisomerase II. In addition, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and physiological effects:
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various fungi and bacteria, such as Candida albicans and Staphylococcus aureus. In addition, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been reported to have potential therapeutic effects on various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has several advantages for lab experiments. It is easily synthesized and has a relatively low cost. Moreover, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been shown to exhibit potent biological activities, making it a promising candidate for further research. However, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea also has some limitations. It has poor solubility in water, which may affect its bioavailability. In addition, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has not been extensively studied in vivo, which limits its potential applications in clinical settings.
Direcciones Futuras
There are several future directions for the research on 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea. First, further studies are needed to elucidate the mechanism of action of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea. Second, more in vivo studies are needed to evaluate the therapeutic potential of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea in various diseases. Third, the development of novel 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea derivatives with improved solubility and bioavailability may enhance its potential applications in clinical settings. Fourth, the combination of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea with other drugs or therapies may enhance its therapeutic effects. Finally, the development of new synthetic methods for 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea may facilitate its large-scale production for further research and potential applications.
Métodos De Síntesis
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea can be synthesized by the reaction of 2,6-dimethylphenyl isothiocyanate with 3-pyridinemethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which is subsequently cyclized to form 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In addition, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been reported to have potential therapeutic effects on various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-5-3-6-12(2)14(11)18-15(19)17-10-13-7-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGGOJNZMNJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)

![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)


![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)



